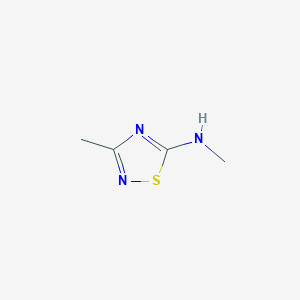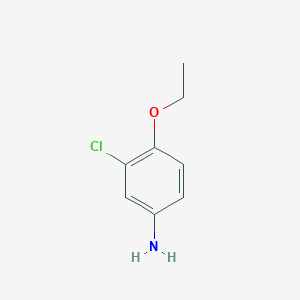
1-(4-Chloro-3-hydroxyphenyl)ethanone
Overview
Description
“1-(4-Chloro-3-hydroxyphenyl)ethanone” is a hydroxy-substituted alkyl phenyl ketone . It has the molecular formula C8H7ClO2 and a molecular weight of 170.59 .
Synthesis Analysis
The synthesis of “1-(4-Chloro-3-hydroxyphenyl)ethanone” involves the acetylation reaction of the respective 4-methyl-, chloro-, and bromo-phenols with acetic anhydride followed by Fries rearrangement in the presence of BF3·2HAc as a catalyst under solvent-free condition .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-3-hydroxyphenyl)ethanone” can be represented by the InChI code: InChI=1S/C8H7ClO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 . The compound is planar with a r.m.s. deviation of 0.0164 Å .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chloro-3-hydroxyphenyl)ethanone” include a molecular weight of 170.59 g/mol, a XLogP3 of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 170.0134572 g/mol, a monoisotopic mass of 170.0134572 g/mol, a topological polar surface area of 37.3 Ų, a heavy atom count of 11, and a complexity of 158 .
Scientific Research Applications
Chemical Synthesis
“1-(4-Chloro-3-hydroxyphenyl)ethanone” is used in the field of chemical synthesis. It serves as a building block in the synthesis of various complex molecules .
Pharmaceutical Applications
This compound has been used in the synthesis of enantiopure (-)-rivastigmine . Rivastigmine is a medication used for the treatment of Alzheimer’s disease and Parkinson’s disease.
Dendritic Compounds
“1-(4-Chloro-3-hydroxyphenyl)ethanone” has been used in the preparation of building blocks for the synthesis of dendritic compounds . Dendritic compounds have a wide range of applications in the field of materials science, nanotechnology, and medicine.
Material Science
In the field of material science, this compound can be used in the synthesis of new materials with unique properties .
Nanotechnology
In nanotechnology, “1-(4-Chloro-3-hydroxyphenyl)ethanone” can be used in the synthesis of nanoparticles or nanocomposites .
Thermochemical Data
The thermochemical data of “1-(4-Chloro-3-hydroxyphenyl)ethanone” is available and can be used for various scientific research applications .
Safety and Hazards
The safety data sheet for “1-(4-Chloro-3-hydroxyphenyl)ethanone” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(4-chloro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCVYGGNITQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484083 | |
| Record name | 1-(4-chloro-3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-hydroxyphenyl)ethanone | |
CAS RN |
61124-56-9 | |
| Record name | 1-(4-chloro-3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)



